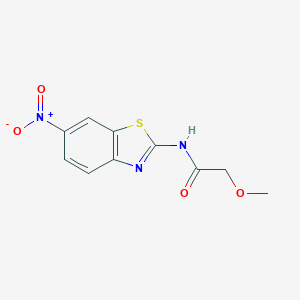![molecular formula C15H20N2O2 B255202 N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]cyclohexanecarbohydrazide](/img/structure/B255202.png)
N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]cyclohexanecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]cyclohexanecarbohydrazide is a chemical compound that has gained attention due to its potential applications in scientific research. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]cyclohexanecarbohydrazide involves its interaction with specific cellular targets. The compound induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It inhibits bacterial growth by disrupting the bacterial cell membrane and inhibiting the synthesis of bacterial proteins. The compound reduces inflammation by inhibiting the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]cyclohexanecarbohydrazide has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes that cleave specific proteins involved in the apoptotic pathway. The compound inhibits bacterial growth by disrupting the bacterial cell membrane and inhibiting the synthesis of bacterial proteins. It reduces inflammation by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]cyclohexanecarbohydrazide has advantages and limitations for lab experiments. The compound has shown promising results in various assays, including cell viability assays, bacterial growth assays, and inflammation assays. It is relatively easy to synthesize and can be obtained in high yields. However, the compound has limited solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
The future directions for N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]cyclohexanecarbohydrazide include further studies on its mechanism of action, toxicity, and pharmacokinetics. The compound has shown promising results in various assays, but its potential for clinical use remains to be explored. Furthermore, the compound can be modified to improve its solubility and bioavailability, which can enhance its effectiveness in various experiments. Finally, the compound can be used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]cyclohexanecarbohydrazide is a chemical compound that has potential applications in scientific research. The compound has been studied for its anticancer, antibacterial, and anti-inflammatory activities, and has shown promising results in various assays. Further studies are needed to explore its mechanism of action, toxicity, and pharmacokinetics, and to develop new drugs based on its structure. The compound has advantages and limitations for lab experiments, and its future directions include further modification and development for clinical use.
Métodos De Síntesis
The synthesis method of N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]cyclohexanecarbohydrazide involves the reaction between cyclohexanecarbohydrazide and 6-oxocyclohexa-2,4-dien-1-ylideneacetic acid. The reaction is carried out in the presence of a catalyst and under specific conditions. The yield of the compound can be improved by optimizing the reaction parameters.
Aplicaciones Científicas De Investigación
N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]cyclohexanecarbohydrazide has potential applications in scientific research. It has been studied for its anticancer activity, where it inhibits the growth of cancer cells by inducing apoptosis. The compound has also been studied for its antibacterial activity, where it inhibits the growth of various bacterial strains. Furthermore, it has been studied for its anti-inflammatory activity, where it reduces inflammation by inhibiting the production of pro-inflammatory cytokines.
Propiedades
Nombre del producto |
N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]cyclohexanecarbohydrazide |
|---|---|
Fórmula molecular |
C15H20N2O2 |
Peso molecular |
260.33 g/mol |
Nombre IUPAC |
N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]cyclohexanecarbohydrazide |
InChI |
InChI=1S/C15H20N2O2/c1-11(13-9-5-6-10-14(13)18)16-17-15(19)12-7-3-2-4-8-12/h5-6,9-10,12,16H,2-4,7-8H2,1H3,(H,17,19)/b13-11+ |
Clave InChI |
PXAUGTWWAZLCQQ-ACCUITESSA-N |
SMILES isomérico |
C/C(=C\1/C=CC=CC1=O)/NNC(=O)C2CCCCC2 |
SMILES |
CC(=C1C=CC=CC1=O)NNC(=O)C2CCCCC2 |
SMILES canónico |
CC(=C1C=CC=CC1=O)NNC(=O)C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-{[4-(4-methoxyphenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B255123.png)

![5-{3-nitrophenyl}-3-(3-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B255125.png)
![1-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-methylthiourea](/img/structure/B255128.png)
![(Z)-5-(azepan-1-yl)-6-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)pyrazine-2,3-dicarbonitrile](/img/structure/B255131.png)
![(E)-{1-[2-(dimethylammonio)ethyl]-2-(4-nitrophenyl)-4,5-dioxopyrrolidin-3-ylidene}(4-fluorophenyl)methanolate](/img/structure/B255136.png)
![3-{(Z)-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-hydroxypropyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B255137.png)
![9-methyl-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255138.png)



![N'-[3-(2-furyl)acryloyl]-2-{4-nitrophenoxy}acetohydrazide](/img/structure/B255149.png)
![1-Morpholin-4-yl-2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanylethanone](/img/structure/B255153.png)
![Isopropyl {[2-nitro-4-(methylsulfanyl)phenyl]sulfonyl}acetate](/img/structure/B255154.png)